![molecular formula C13H11N3O2S B12572339 (E)-1-[(4-Methylphenyl)sulfanyl]-2-(3-nitrophenyl)diazene CAS No. 194359-07-4](/img/structure/B12572339.png)
(E)-1-[(4-Methylphenyl)sulfanyl]-2-(3-nitrophenyl)diazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-[(4-メチルフェニル)スルファニル]-2-(3-ニトロフェニル)ジアゼンは、4-メチルフェニルスルファニル基と3-ニトロフェニル基に挟まれたジアゼン基(N=N)の存在が特徴的な有機化合物です。
準備方法
合成経路と反応条件
(E)-1-[(4-メチルフェニル)スルファニル]-2-(3-ニトロフェニル)ジアゼンの合成は、一般的に以下の手順を伴います。
ジアゼン基の形成: ジアゼン基は、適切なアミンと亜硝酸の反応によって導入することができます。これは、ジアゾニウム塩の生成につながります。この塩は、適切な芳香族化合物とカップリングしてジアゼン結合を形成します。
4-メチルフェニルスルファニル基の導入: 4-メチルフェニルスルファニル基は、求核置換反応によって導入できます。この反応では、チオール基がハロゲン化芳香族化合物と反応します。
芳香環のニトロ化: 芳香環のニトロ化は、濃硝酸と濃硫酸の混合物を使用して行うことができます。これは、目的の位置にニトロ基を導入します。
工業生産方法
(E)-1-[(4-メチルフェニル)スルファニル]-2-(3-ニトロフェニル)ジアゼンの工業生産は、大規模なニトロ化とジアゾ化プロセスを含む可能性があります。その後、制御された条件下でカップリング反応が行われ、高い収率と純度が確保されます。
化学反応の分析
反応の種類
酸化: この化合物は、特にスルファニル基で酸化反応を起こす可能性があり、スルホキシドまたはスルホンが生成されます。
還元: ニトロ基は、触媒存在下での水素ガスなどの還元剤、または塩化スズ(II)などの化学還元剤を使用して、アミン基に還元できます。
置換: 芳香環は、ハロゲン化、ニトロ化、またはスルホン化などの求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: スルファニル基の酸化には、過酸化水素またはm-クロロ過安息香酸を使用します。
還元: ニトロ基の還元には、パラジウム触媒を用いた水素ガスまたは塩化スズ(II)を使用します。
置換: ハロゲン化には、ルイス酸触媒存在下でのハロゲン(例:塩素または臭素)を使用します。
主要な生成物
酸化: スルホキシドまたはスルホンの生成。
還元: 対応するアミンの生成。
置換: ハロゲン化、ニトロ化、またはスルホン化誘導体の生成。
科学研究への応用
(E)-1-[(4-メチルフェニル)スルファニル]-2-(3-ニトロフェニル)ジアゼンは、科学研究においていくつかの応用があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性について研究されています。
医学: 特に薬理学的に活性な化合物の前駆体として、創薬における潜在的な用途について調査されています。
産業: 染料、顔料、その他の特殊化学品の生産に使用されます。
科学的研究の応用
(E)-1-[(4-Methylphenyl)sulfanyl]-2-(3-nitrophenyl)diazene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
(E)-1-[(4-メチルフェニル)スルファニル]-2-(3-ニトロフェニル)ジアゼンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。この化合物の作用は、これらの標的の調節を介して仲介され、細胞プロセスに変化をもたらします。たとえば、ニトロ基は、細胞の巨大分子と相互作用する可能性のある反応性中間体を生成するために生体還元を受ける可能性があり、細胞毒性効果をもたらします。
類似の化合物との比較
類似の化合物
(E)-4-(3-(3-(4-メトキシフェニル)アクリロイル)フェノキシ)ブチル 2-ヒドロキシ安息香酸: 抗がん研究で使用される、類似の構造的特徴を持つ化合物.
1-Boc-4-AP (tert-ブチル 4-(フェニルアミノ)ピペリジン-1-カルボキシレート): フェンタニルおよび関連誘導体の合成における中間体.
独自性
(E)-1-[(4-メチルフェニル)スルファニル]-2-(3-ニトロフェニル)ジアゼンは、スルファニル基とニトロ基の両方の存在によりユニークです。これらは、異なる化学反応性と潜在的な生物活性を付与します。その構造的特徴により、様々な化学修飾が可能になり、合成化学および研究用途における汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A compound with similar structural features, used in anticancer research.
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): An intermediate in the synthesis of fentanyl and related derivatives.
Uniqueness
(E)-1-[(4-Methylphenyl)sulfanyl]-2-(3-nitrophenyl)diazene is unique due to the presence of both a sulfanyl and a nitro group, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic chemistry and research applications.
特性
CAS番号 |
194359-07-4 |
|---|---|
分子式 |
C13H11N3O2S |
分子量 |
273.31 g/mol |
IUPAC名 |
(4-methylphenyl)sulfanyl-(3-nitrophenyl)diazene |
InChI |
InChI=1S/C13H11N3O2S/c1-10-5-7-13(8-6-10)19-15-14-11-3-2-4-12(9-11)16(17)18/h2-9H,1H3 |
InChIキー |
QGSSWBBMTYVZAG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)SN=NC2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amino}-2-diazonioethen-1-olate](/img/structure/B12572258.png)

![4-(2-Ethyl-8-iodo-7-methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-yl)benzoic acid](/img/structure/B12572279.png)
![[2-(Methoxymethylidene)cyclohexyl]acetonitrile](/img/structure/B12572295.png)
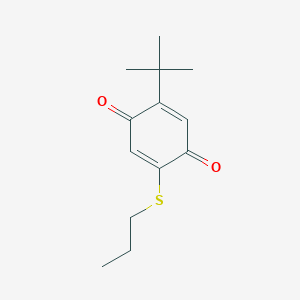
![4-{2-[4-(Hexyloxy)phenyl]ethyl}piperidine](/img/structure/B12572309.png)
![1-Bromo-4-[(2-ethylhexyl)oxy]-2,5-dimethylbenzene](/img/structure/B12572315.png)
![4-(Dibenzo[b,d]furan-2-yl)-3-(methoxycarbonyl)pent-3-enoate](/img/structure/B12572323.png)
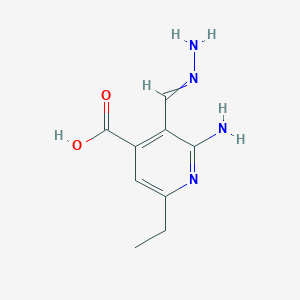

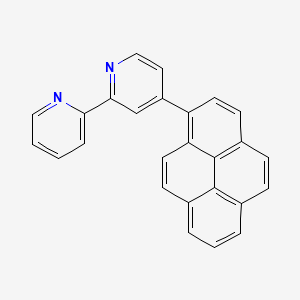
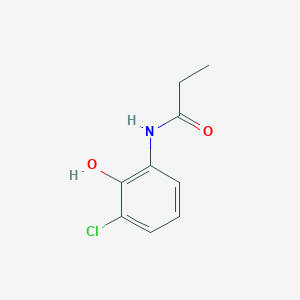
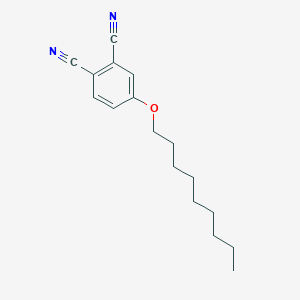
![6-[[(2S)-1,4-didodecoxy-1,4-dioxobutan-2-yl]amino]-6-oxohexanoic acid](/img/structure/B12572358.png)
